molecular formula C25H26BrNO3S2 B11662735 (5Z)-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11662735
M. Wt: 532.5 g/mol
InChI Key: OSYBYJGCGQGSND-JWGURIENSA-N
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Description

(5Z)-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a brominated benzylidene group, and a tert-butylphenoxy ethoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Etherification: The tert-butylphenoxy ethoxy side chain can be introduced through a Williamson ether synthesis, involving the reaction of a phenol with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the prop-2-en-1-yl group.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring.

    Substitution: The bromine atom in the benzylidene group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring and the brominated benzylidene group are likely to play key roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{5-chloro-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{5-fluoro-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The presence of the bromine atom in (5Z)-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one distinguishes it from its chloro and fluoro analogs, potentially leading to different reactivity and biological activity. The tert-butylphenoxy ethoxy side chain also contributes to its unique properties, affecting its solubility and interaction with molecular targets.

Properties

Molecular Formula

C25H26BrNO3S2

Molecular Weight

532.5 g/mol

IUPAC Name

(5Z)-5-[[5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26BrNO3S2/c1-5-12-27-23(28)22(32-24(27)31)16-17-15-19(26)8-11-21(17)30-14-13-29-20-9-6-18(7-10-20)25(2,3)4/h5-11,15-16H,1,12-14H2,2-4H3/b22-16-

InChI Key

OSYBYJGCGQGSND-JWGURIENSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)/C=C\3/C(=O)N(C(=S)S3)CC=C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=S)S3)CC=C

Origin of Product

United States

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